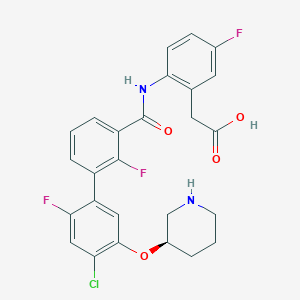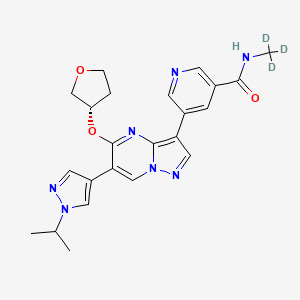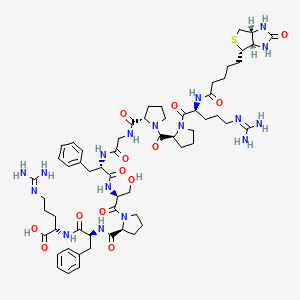
ATWLPPR Peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ATWLPPR Peptide is a biologically active heptapeptide known for its role as a specific antagonist to the vascular endothelial growth factor receptor 2 (VEGFR2). This peptide binds to VEGFR2, thereby inhibiting the binding of vascular endothelial growth factor (VEGF) and blocking VEGF-induced angiogenesis in vivo . It has shown potential in reducing early retinal damage caused by diabetes by preserving vascular integrity and decreasing oxidative stress .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ATWLPPR Peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions: ATWLPPR Peptide primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds specifically to neuropilin-1 (NRP-1) and inhibits VEGF binding to this receptor .
Common Reagents and Conditions:
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA).
Conditions: Mild conditions are typically used to avoid degradation of the peptide.
Major Products: The major product of interest is the this compound itself, which is used in various biological and medical applications .
科学的研究の応用
ATWLPPR Peptide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide-receptor interactions.
Medicine: Explored as a therapeutic agent for reducing retinal damage and inhibiting tumor growth.
Industry: Utilized in the development of targeted drug delivery systems and molecular imaging agents.
作用機序
ATWLPPR Peptide exerts its effects by specifically binding to neuropilin-1 (NRP-1), a co-receptor for VEGF. This binding inhibits the interaction between VEGF and VEGFR2, thereby blocking VEGF-induced angiogenesis. The peptide’s binding to NRP-1 also reduces oxidative stress and preserves vascular integrity, making it a potential therapeutic agent for conditions like diabetic retinopathy .
類似化合物との比較
RGD Peptide: Targets integrins and inhibits angiogenesis.
VEGF Inhibitors: Such as bevacizumab, which directly binds to VEGF and prevents its interaction with VEGFR2.
Uniqueness: ATWLPPR Peptide is unique in its dual targeting of neuropilin-1 and VEGFR2, providing a more specific inhibition of VEGF-induced angiogenesis compared to other compounds that target only one receptor .
特性
分子式 |
C40H61N11O9 |
|---|---|
分子量 |
840.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C40H61N11O9/c1-21(2)18-29(48-34(54)28(19-24-20-45-26-11-6-5-10-25(24)26)47-36(56)32(23(4)52)49-33(53)22(3)41)37(57)51-17-9-14-31(51)38(58)50-16-8-13-30(50)35(55)46-27(39(59)60)12-7-15-44-40(42)43/h5-6,10-11,20-23,27-32,45,52H,7-9,12-19,41H2,1-4H3,(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,59,60)(H4,42,43,44)/t22-,23+,27-,28-,29-,30-,31-,32-/m0/s1 |
InChIキー |
MKSPBYRGLCNGRC-OEMOKZHXSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)N)O |
正規SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



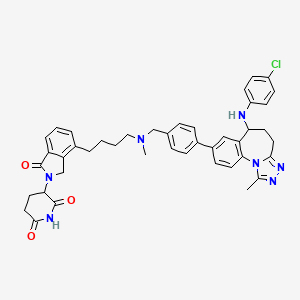
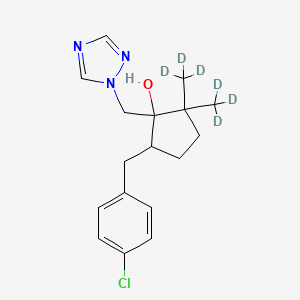

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)
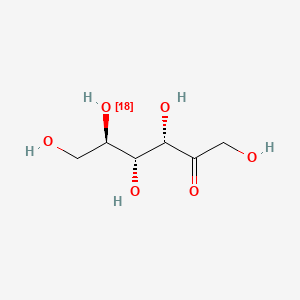
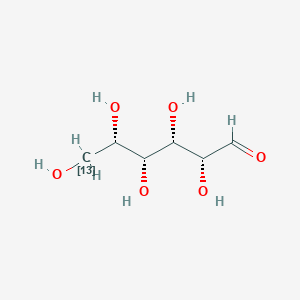

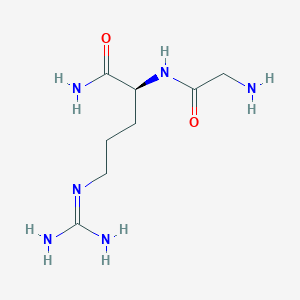
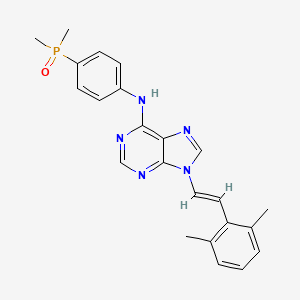
![disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate](/img/structure/B12392531.png)
